molecular formula C17H18N6O B2499769 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034602-31-6

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2499769
CAS RN: 2034602-31-6
M. Wt: 322.372
InChI Key: QGSSMDLXGDDPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a triazole ring, and a phenyl ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of nitrogen in the pyrazole and triazole rings might have implications for its reactivity and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and triazole rings might influence its solubility, stability, and reactivity .

Scientific Research Applications

a. Enzyme Inhibition: Boronic acid compounds, like our target molecule, are often used as enzyme inhibitors. Researchers explore their potential to modulate enzymatic activity, which can lead to novel therapeutic agents. The compound’s borate and sulfonamide groups may play a crucial role in enzyme binding and inhibition.

b. Anticancer Agents: Boronic ester bonds, prevalent in this compound, are employed in constructing drug carriers. These carriers can deliver anticancer drugs selectively, responding to changes in the tumor microenvironment (e.g., pH, glucose levels). Investigating the compound’s behavior in such carriers could lead to innovative cancer therapies.

c. Fluorescent Probes: Boronic acid derivatives are valuable as fluorescent probes. Our compound might serve as a probe to detect specific molecules (e.g., hydrogen peroxide, sugars, copper ions) due to its unique structure. Researchers can explore its fluorescence properties and potential applications in bioimaging.

Computational Chemistry

Density functional theory (DFT) studies can provide insights into the compound’s electronic properties, molecular orbitals, and electrostatic potential. Researchers can use DFT calculations to predict its behavior in various contexts.

If you’d like more detailed information on any specific aspect, feel free to ask

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22-16(13-8-5-9-14(13)20-22)11-18-17(24)15-10-19-23(21-15)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSSMDLXGDDPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.